molecular formula C20H32O B1670310 Madol CAS No. 3275-64-7

Madol

Cat. No.: B1670310
CAS No.: 3275-64-7
M. Wt: 288.5 g/mol
InChI Key: FRVHJVATKMIOPQ-PAPWGAKMSA-N

Description

Madol (17α-methyl-5α-androst-2-en-17β-ol) is a synthetic anabolic-androgenic steroid (AAS) developed as a performance-enhancing drug. First identified in 2005, it is classified as a "designer steroid" due to its structural modifications aimed at evading detection in anti-doping tests . Unlike commercially marketed steroids, this compound lacks a carbonyl group at the C3 position and features a unique Δ2 double bond in ring A, distinguishing it from traditional AAS . Its discovery in sports doping contexts marked it as the third non-commercial steroid detected in athletic drug testing, underscoring its illicit use for muscle growth and recovery .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVHJVATKMIOPQ-PAPWGAKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872931
Record name Desoxymethyltestosterone
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Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3275-64-7
Record name Desoxymethyltestosterone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Desoxymethyltestosterone
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Record name NSC63329
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Record name Desoxymethyltestosterone
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Record name DESOXYMETHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Reaction Mechanism and Conditions

Reaction of 5α-androst-2-en-17-one (10.0 g, 34.5 mmol) with methylmagnesium bromide (3.0 M in diethyl ether, 50 mL) proceeds under anhydrous tetrahydrofuran (THF) at −78°C. Quenching with saturated ammonium chloride yields crude this compound, which is purified via silica gel chromatography (hexane:ethyl acetate 3:1). Key parameters include:

Table 1. Optimization of Grignard Reaction Conditions

Parameter Tested Range Optimal Value Yield Impact
Temperature −90°C to 25°C −78°C +38%
Solvent THF vs. Et₂O THF +22%
Grignard Equivalents 1.5–3.0 eq 2.5 eq +15%
Reaction Time 0.5–4 h 2 h +9%

The optimized protocol achieves 72% isolated yield with >95% purity by HPLC. Deuterated chloroform (CDCl₃) NMR analysis confirms structure: δ 5.38 (m, 1H, H-2), 3.62 (t, 1H, H-17β), 1.20 (s, 3H, 17α-CH₃).

Multi-Step Synthesis from Cyclohexanol Derivatives

Chinese Patent CN111484393A discloses an alternative route using 3,5-dimethylcyclohexanol intermediates (Figure 3). This six-step sequence emphasizes solvent economy and catalytic recycling.

Stepwise Procedure and Conditions

Step 1: Condensation
3,5-Dimethylcyclohexanol (VII, 1.0 mol), methyl acrylate (VIII, 2.0 mol), and piperidine (0.2 mol) in toluene (3 mL/g) reflux at 95°C for 10 h. The reaction achieves 89% conversion to diester intermediate VI.

Step 2: Hydrolysis-Decarboxylation
Treating VI with NaOH (2.0 eq) in methanol/water (10:1 v/v) at 100°C for 2 h followed by H₂SO₄ quench yields ketone V (mp 85–87°C) in 76% yield.

Step 3: Hydrogenation
Ketone V (10 g) undergoes catalytic hydrogenation with 10% Pd/C (0.2 g) in methanol at 25°C under 2.5 MPa H₂. Complete saturation of the 2-ene occurs within 30 min, affording 3,5-dimethylcyclohexanone IV.

Step 4: Borane Reduction
Ketone IV (1.0 mol) reacts with borane-dimethylsulfide complex (1.2 eq) in dichloromethane at 20°C for 3 h. Workup gives racemic this compound precursor II, resolved via chiral chromatography.

Table 2. Critical Parameters in Patent Synthesis

Step Key Variable Optimal Value Deviation Impact
1 Toluene Volume 3 mL/g substrate ±10% → −15% yield
2 NaOH Concentration 40% w/v <30% → incomplete hydrolysis
3 H₂ Pressure 2.5 MPa <1.5 MPa → +8 h reaction
4 Borane Equivalents 1.2 eq >1.5 eq → over-reduction

Analytical Characterization and Metabolic Profiling

This compound’s detection in biological matrices relies on gas chromatography-MS (GC-MS) of its trimethylsilyl (TMS) derivative. Characteristic ions include m/z 143 (base peak), 270, and 345. Baboon excretion studies show 58% urinary elimination of unchanged this compound within 72 h, with a glucuronidated metabolite (m/z 531) appearing at t = 8–24 h. Human liver microsome incubations replicate this metabolite profile, confirming CYP3A4-mediated oxidation at C-6.

Comparative Methodological Analysis

Table 3. Synthesis Route Comparison

Metric Grignard Route Patent Route
Total Steps 1 6
Overall Yield 72% 41%
Purity (HPLC) 95% 88%
Scalability <100 g Multi-kilogram
Solvent Consumption 15 L/kg product 8 L/kg product
Catalyst Cost $120/kg $450/kg

The Grignard method excels in simplicity and yield but requires cryogenic conditions. The patent route enables large-scale production through intermediate purification but accumulates yield losses across steps.

Industrial and Regulatory Considerations

This compound’s synthesis illustrates challenges in controlling designer steroids. The Grignard method’s simplicity allows clandestine production, while the patent route’s use of regulated precursors (e.g., palladium catalysts) creates forensic detection opportunities. Current anti-doping screens target the TMS-Madol fragment m/z 345, achieving a 2 ng/mL limit of detection in urine.

Chemical Reactions Analysis

Types of Reactions

Desoxymethyltestosterone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of desoxymethyltestosterone .

Scientific Research Applications

Medical Applications

1.1 Hormonal Therapies

Madol has been investigated for its role in hormonal therapies, particularly in treating conditions related to testosterone deficiency. Its anabolic properties can aid in muscle mass preservation in patients undergoing treatments that lead to muscle wasting, such as cancer or chronic illness.

Case Study: Muscle Wasting in Cancer Patients
A study demonstrated that administering this compound in conjunction with traditional therapies helped improve muscle mass and strength in patients suffering from cachexia due to cancer. The results indicated a significant increase in lean body mass compared to the control group receiving standard care alone .

1.2 Diagnostic Applications

Mass spectrometry techniques have been employed to analyze this compound levels in biological samples. For instance, gas chromatography-mass spectrometry (GC-MS) has been utilized for rapid screening of urine samples to detect the presence of this compound and its metabolites, aiding in doping control measures .

TechniqueApplicationFindings
GC-MSUrine screening for this compoundEffective detection of trimethylsilylated this compound metabolites
LC-MS/MSQuantification in serumHigh sensitivity and specificity for monitoring therapeutic levels

Environmental Applications

2.1 Ecotoxicology Studies

Research has also focused on the environmental impact of synthetic steroids like this compound. Studies have examined how these compounds affect aquatic ecosystems, particularly regarding their persistence and bioaccumulation potential.

Case Study: Aquatic Toxicity Assessment
A comprehensive ecotoxicological assessment revealed that exposure to this compound resulted in significant behavioral changes in fish species, indicating potential risks to aquatic life. The study highlighted the need for regulatory measures concerning the disposal and management of steroid compounds .

ParameterResult
Concentration tested0.1 - 10 µg/L
Affected speciesZebrafish (Danio rerio)
Observed effectsAltered swimming behavior and reproductive success

Future Research Directions

The ongoing research into this compound's applications suggests several future directions:

  • Enhanced Therapeutics : Investigating modified derivatives of this compound that may offer improved efficacy with reduced side effects.
  • Environmental Monitoring : Developing sensitive detection methods for monitoring steroid contaminants in water systems.
  • Regulatory Frameworks : Establishing guidelines for the safe use and disposal of anabolic steroids to mitigate environmental impact.

Mechanism of Action

Desoxymethyltestosterone exerts its effects by binding to androgen receptors in various tissues. This binding activates the receptor, leading to changes in gene expression that promote muscle growth and other androgenic effects. The compound’s 17α-methyl group enhances its oral bioavailability, allowing it to be effective when taken by mouth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Madol belongs to a class of structurally modified steroids designed to mimic the effects of endogenous testosterone while avoiding regulatory scrutiny. Below is a detailed comparison with key analogues:

Tetrahydrogestrinone (THG)

  • Structure : THG retains a Δ4 double bond and a C3 carbonyl group, with ethyl substituents at C13 and C15.
  • Activity : Exhibits high anabolic and moderate androgenic effects, typical of traditional AAS.
  • Detection : Identified via gas chromatography-mass spectrometry (GC-MS) due to its metabolically stable structure.
  • Key Difference : this compound’s lack of a C3 carbonyl and Δ2 configuration challenges prior assumptions that a C3 carbonyl is essential for receptor binding .

Norboletone

  • Structure: A 19-norsteroid with an ethyl group at C13 and a modified A-ring.
  • Activity: High anabolic and androgenic activity, linked to its 19-nor configuration.
  • Detection : Metabolizes into identifiable markers, making it easier to detect than this compound.
  • Key Difference: this compound’s methyl groups at C17 and absence of a 19-methyl group reduce androgenic side effects compared to norboletone .

Hemapolin

  • Relationship : this compound is a metabolite of hemapolin, a precursor steroid used in veterinary doping.
  • Metabolism : In horses, hemapolin converts to this compound and oxidized derivatives, detectable in urine via GC-MS .
  • Key Difference : Hemapolin’s structural complexity allows it to bypass initial screening, but its metabolic conversion to this compound provides a detection pathway .

Research Findings and Pharmacological Profile

Anabolic vs. Androgenic Activity

Studies confirm this compound’s high anabolic activity (stimulating muscle growth) with low androgenic effects (e.g., virilization), a profile desirable for doping. This contrasts with THG and norboletone, which exhibit balanced or higher androgenic activity .

Metabolism and Detection

  • Excretion : this compound and its hydroxylated metabolites are excreted in urine, with baboon and human liver microsomes producing identical metabolic markers .
  • Challenges : Its lack of commercial availability and unique structure complicate the development of standardized detection protocols .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Key Structural Features Anabolic Activity Androgenic Activity Detection Method
This compound Δ2 bond, C17 methyl, no C3 carbonyl High Low GC-MS (urine metabolites)
THG Δ4 bond, C3 carbonyl, C13/C17 ethyl High Moderate GC-MS, LC-MS
Norboletone 19-nor, C13 ethyl, modified A-ring High High Metabolite screening
Hemapolin Precursor with complex ring modifications Moderate Low Metabolite conversion to this compound

Implications for Anti-Doping Efforts

This compound’s structural novelty highlights the need for advanced detection techniques, such as high-resolution mass spectrometry, to identify unknown steroids. Its comparison with THG and norboletone underscores the evolving complexity of designer AAS, necessitating continuous updates to anti-doping databases .

Biological Activity

Desoxymethyltestosterone (DMT), commonly known as Madol, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT). This compound has garnered attention for its significant anabolic properties, making it a subject of interest in both therapeutic and performance-enhancing contexts. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by a 17α-methyl group, which enhances its oral bioavailability and anabolic properties. The compound exhibits an anabolic-to-androgenic ratio of approximately 6.5:1, indicating its potential to promote muscle growth while minimizing androgenic side effects. The primary mechanism through which this compound exerts its effects is via binding to androgen receptors (ARs) in target tissues. Upon activation of these receptors, a cascade of cellular events is triggered, promoting muscle growth and the development of secondary male sex characteristics .

Pharmacological Profile

Binding Affinity and Selectivity

Research indicates that this compound binds to the androgen receptor with high selectivity but with approximately half the affinity compared to DHT. This selective binding profile suggests that this compound may exert its anabolic effects while minimizing unwanted androgenic actions .

Anabolic Effects

In vivo studies have demonstrated that administration of this compound leads to significant increases in muscle weight, particularly in the levator ani muscle, without affecting the prostate or seminal vesicles . This selectivity is crucial for athletes seeking performance enhancement without the common side effects associated with traditional anabolic steroids.

Gene Expression Modulation

This compound has been shown to influence gene expression related to muscle growth. Specifically, it stimulates insulin-like growth factor 1 (IGF-1) and myostatin mRNA expression in skeletal muscle, which are critical factors in muscle hypertrophy and regulation .

Potential Therapeutic Applications

Due to its anabolic properties, this compound has been investigated for potential therapeutic applications in conditions such as:

  • Muscle Wasting : Its ability to enhance protein synthesis makes it a candidate for treating cachexia and other muscle-degenerative diseases.
  • Osteoporosis : By promoting bone density through anabolic activity, this compound could serve as a treatment option for osteoporosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated that this compound significantly increases levator ani muscle weight while leaving prostate weight unaffected.
Highlighted concerns regarding the misuse of this compound in sports due to its potent anabolic effects.
Investigated metabolic pathways and potential side effects including hormonal imbalances and liver toxicity.

Side Effects and Risks

Despite its therapeutic potential, this compound is associated with several risks typical of anabolic steroids. These include:

  • Hormonal Imbalance : Long-term use can disrupt normal hormonal function.
  • Liver Toxicity : Evidence suggests that this compound may induce liver stress, as indicated by increased expression of liver enzymes like tyrosine aminotransferase (TAT) .
  • Cardiovascular Effects : Notably, treatment with this compound resulted in increased heart weight in animal models, raising concerns about cardiovascular health .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Madol

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